Chloranilic acid
Overview
Description
Chloranilic acid, also known as 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, is an organic compound with the chemical formula C6H2Cl2O4. It appears as a red-orange solid and is known for its centrosymmetric, planar molecular structure. This compound is noteworthy for its hydroxyquinone properties and is somewhat acidic due to the presence of two chloride substituents .
Mechanism of Action
. The primary targets of chloranilic acid are various metal ions. The conjugate base of this compound, .
Mode of Action
The mode of action of this compound involves its interaction with metal ions. It forms coordination complexes with these ions, which can be used in various applications such as the determination of calcium in serum and the determination of strontium, zirconium, and molybdenum .
Biochemical Pathways
It has been observed that this compound can degrade through a novel pathway when subjected to chemical oxidation with hydrogen peroxide (h2o2) alone and in the presence of a ferrous iron (fe2+) catalyst . This process results in the formation of hydroxyl radicals .
Pharmacokinetics
It’s known that this compound is a red-orange solid and it also crystallizes as a dihydrate . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the formation of coordination complexes with various metal ions . These complexes have been used in various applications, including the determination of certain elements in various samples . Additionally, when this compound is subjected to chemical oxidation with H2O2, it results in the formation of hydroxyl radicals .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the formation of coordination complexes with metal ions can be affected by the presence and concentration of these ions in the environment . Additionally, the degradation of this compound through chemical oxidation can be influenced by the presence and concentration of H2O2 and Fe2+ .
Preparation Methods
Chloranilic acid is typically synthesized through the hydrolysis of chloranil. The reaction involves the following chemical equation: [ \text{C6Cl4O2} + 2 \text{H2O} \rightarrow \text{C6Cl2O2(OH)2} + 2 \text{HCl} ] This process results in the formation of this compound and hydrochloric acid as a byproduct . Industrial production methods often involve similar hydrolysis reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Chloranilic acid undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its quinone structure.
Substitution: The presence of chlorine atoms allows for substitution reactions, where chlorine can be replaced by other substituents.
Complex Formation: This compound readily forms coordination complexes with metal ions, often linking pairs of metal ions through its conjugate base.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and metal salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinones and metal complexes.
Scientific Research Applications
Chloranilic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Chloranilic acid is similar to other hydroxyquinones such as bromanilic acid and fluoranalic acid. These compounds share similar structural features and chemical properties but differ in their halogen substituents. This compound is unique due to its specific chlorine substituents, which influence its acidity and reactivity .
Similar Compounds
- Bromanilic acid
- Fluoranalic acid
- 2,5-dichloro-3,6-dihydroxybenzoquinone
This compound stands out for its ability to form stable coordination complexes and its use in various scientific and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPWILKGXFOXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058959 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
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Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
Record name | Chloranilic acid | |
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CAS No. |
87-88-7 | |
Record name | Chloranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloranilic acid | |
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Record name | Chloranilic acid | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
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Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.619 | |
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Record name | CHLORANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chloranilic acid?
A1: this compound is represented by the molecular formula C6H2Cl2O4 and has a molecular weight of 208.99 g/mol. []
Q2: Which spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently utilize techniques like Infrared (IR) spectroscopy, Raman (RS) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to characterize this compound and its complexes. [, ]
Q3: How does this compound interact with metal ions?
A3: this compound readily forms complexes with transition metals, often acting as a bridging bis(bidentate) ligand with two distinct delocalized π-electron systems. In these complexes, it typically interacts with metals as a chloranilate dianion due to its relatively strong organic acidity (pKa values of 0.73 and 3.08). []
Q4: How does water influence the structure and properties of this compound complexes?
A4: Water plays a crucial role in the formation and stabilization of this compound complexes. It can facilitate proton transfer, leading to increased hydrogen bonding interactions. For instance, in the complex of this compound with benzimidazole, water acts as a bridge between this compound molecules, forming a zigzag channel that entraps benzimidazole molecules through an extensive hydrogen-bonding network. []
Q5: What is the significance of face-to-face π-stacking in this compound crystals?
A5: Face-to-face π-stacking is a prominent feature observed in multicomponent crystals of this compound and its alkali salts. This arrangement, characterized by short centroid–centroid separation distances and specific offsets, contributes to the stability and unique electronic properties of these materials. []
Q6: Can this compound act as a catalyst?
A6: While this compound itself might not be a typical catalyst, its ability to undergo redox reactions and form complexes with various metal ions suggests potential catalytic applications. Further research is needed to explore this avenue.
Q7: How is density functional theory (DFT) used in studying this compound complexes?
A7: DFT calculations are valuable tools for investigating the electronic structure, bonding characteristics, and stability of this compound complexes. These calculations can provide insights into charge delocalization, hydrogen bonding strengths, and molecular geometries. [, ]
Q8: How does the presence of halogens affect the crystal structures of this compound complexes?
A8: Comparing this compound with bromanilic acid co-crystals reveals that the type of halogen significantly influences crystal packing and hydrogen bond architecture. []
Q9: What is the principle behind using this compound for the spectrophotometric determination of drugs?
A9: this compound acts as a π-electron acceptor, readily forming charge-transfer complexes with electron-donating drug molecules. These complexes exhibit distinct absorption spectra, allowing for quantitative analysis of the drug concentration. [, , , , , , ]
Q10: What are the advantages of using charge-transfer complexation with this compound for drug analysis?
A10: This approach offers simplicity, sensitivity, accuracy, and rapid analysis, making it suitable for routine quality control in pharmaceutical settings, particularly in resource-limited laboratories. [, , , , ]
Q11: How is the stoichiometry of this compound complexes determined?
A11: The Job's method of continuous variation, a spectrophotometric titration method, is frequently employed to determine the stoichiometry, or molar ratio, of the complex formed between this compound and the analyte. [, , ]
Q12: Can this compound be used to determine the water content in various samples?
A12: Yes, the specific interaction between this compound and water in alcoholic solutions, resulting in a measurable color change, enables its use in determining trace amounts of water in samples like ethanol, flour, and food flavorings. [, ]
Q13: What is the environmental fate of this compound?
A13: this compound can undergo hydrolysis in aqueous solutions, with its degradation rate influenced by pH. At neutral pH, its half-life is estimated to be slightly over an hour. It can also react with hydrogen peroxide, leading to the formation of various products. []
Q14: What is the relative toxicity of this compound compared to its precursor, chloranil?
A14: Research suggests that this compound exhibits lower acute toxicity than chloranil. Therefore, facilitating the hydrolysis of chloranil to this compound could be beneficial in waste treatment or remediation processes. []
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